molecular formula C6H14ClN B13076034 (1S,2S)-2-Methylcyclopentanaminehydrochloride CAS No. 104485-20-3

(1S,2S)-2-Methylcyclopentanaminehydrochloride

Cat. No.: B13076034
CAS No.: 104485-20-3
M. Wt: 135.63 g/mol
InChI Key: UEWUQJCETUWGDX-GEMLJDPKSA-N
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Description

(1S,2S)-2-Methylcyclopentanaminehydrochloride is a chiral amine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methylcyclopentanaminehydrochloride typically involves the reduction of a suitable precursor, such as a ketone or an imine, followed by the introduction of the amine group. One common method involves the catalytic hydrogenation of 2-methylcyclopentanone in the presence of a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methylcyclopentanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(1S,2S)-2-Methylcyclopentanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects and as an intermediate in drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methylcyclopentanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methylcyclopentanaminehydrochloride: The enantiomer of (1S,2S)-2-Methylcyclopentanaminehydrochloride, with different stereochemistry and potentially different biological activity.

    Cyclopentylamine: A structurally similar compound lacking the methyl group, which may result in different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This makes it valuable in applications requiring precise chiral recognition and activity.

Properties

CAS No.

104485-20-3

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

(1S,2S)-2-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

UEWUQJCETUWGDX-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]1N.Cl

Canonical SMILES

CC1CCCC1N.Cl

Origin of Product

United States

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